molecular formula C6H6BrNO3S B155042 4-Bromo-N-hydroxybenzenesulfonamide CAS No. 1984-32-3

4-Bromo-N-hydroxybenzenesulfonamide

Cat. No. B155042
CAS RN: 1984-32-3
M. Wt: 252.09 g/mol
InChI Key: PORUPJYSNWMWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-hydroxybenzenesulfonamide, also known as NHBS, is an organic compound that is used in scientific research for its unique properties. It is a sulfonamide derivative that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of 4-Bromo-N-hydroxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the extracellular fluid, making it more acidic. The acidic environment inhibits the activity of inflammatory mediators, leading to a decrease in inflammation.

Biochemical And Physiological Effects

4-Bromo-N-hydroxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions, leading to a decrease in pH. 4-Bromo-N-hydroxybenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-Bromo-N-hydroxybenzenesulfonamide is its ability to inhibit the activity of carbonic anhydrase, which makes it a useful tool in the study of acid-base balance in the body. However, 4-Bromo-N-hydroxybenzenesulfonamide has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

4-Bromo-N-hydroxybenzenesulfonamide has shown promise as a potential therapeutic agent for the treatment of various diseases. Future research should focus on the development of more potent and selective inhibitors of carbonic anhydrase, as well as the evaluation of the safety and efficacy of 4-Bromo-N-hydroxybenzenesulfonamide in clinical trials. Additionally, the potential of 4-Bromo-N-hydroxybenzenesulfonamide as a diagnostic tool for the detection of inflammatory diseases should be explored.
Conclusion:
In conclusion, 4-Bromo-N-hydroxybenzenesulfonamide is a sulfonamide derivative that has gained attention due to its potential as a therapeutic agent in the treatment of various diseases. It has been extensively used in scientific research due to its unique properties, including its ability to inhibit the activity of carbonic anhydrase and its anti-inflammatory properties. While 4-Bromo-N-hydroxybenzenesulfonamide has some limitations, it shows promise as a potential therapeutic agent, and future research should focus on its development and evaluation in clinical trials.

Synthesis Methods

The synthesis of 4-Bromo-N-hydroxybenzenesulfonamide involves the reaction of 4-bromoaniline with chlorosulfonic acid to form the corresponding sulfonamide. The sulfonamide is then treated with sodium hydroxide to obtain 4-Bromo-N-hydroxybenzenesulfonamide. The reaction scheme for the synthesis of 4-Bromo-N-hydroxybenzenesulfonamide is shown below:

Scientific Research Applications

4-Bromo-N-hydroxybenzenesulfonamide has been extensively used in scientific research due to its unique properties. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 4-Bromo-N-hydroxybenzenesulfonamide has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

4-bromo-N-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORUPJYSNWMWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941675
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-hydroxybenzenesulfonamide

CAS RN

1984-32-3
Record name Benzenesulfonamide, p-bromo-N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-hydroxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.